molecular formula C18H15F3N2O3 B4578869 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4578869
M. Wt: 364.3 g/mol
InChI Key: VUWMWFDKOMUEAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves cyclocondensation reactions of hydrazines with various ketones or aldehydes, producing compounds with diverse substituents. For instance, compounds closely related to the target molecule have been synthesized through reactions involving different substituted acetohydrazides and cyclocondensation with trifluoroalk-3-en-2-ones, yielding a series of pyrazoles with varied yields (Bonacorso et al., 2012). These methodologies offer a template for synthesizing complex molecules, including 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, by adjusting the reactants to suit the desired structural framework.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction, supplemented by spectroscopic methods like IR, NMR, and ESI-MS. For example, Şahin et al. (2011) characterized similar compounds, revealing insights into their crystal and molecular structures (Şahin et al., 2011). Such analyses are crucial for understanding the spatial arrangement and electronic environment of the molecule, which in turn influences its reactivity and properties.

Chemical Reactions and Properties

The reactivity of pyrazole derivatives, including our target molecule, often involves interactions at the pyrazole ring or the substituents attached to it. For instance, the introduction of trifluoromethyl groups can significantly alter the compound's reactivity, offering sites for further functionalization or participating in various organic reactions (Martins et al., 2010). These reactions can lead to a wide array of compounds with potential applications in materials science, medicinal chemistry, and catalysis.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure of the compound. Studies like those by Tamer et al. (2015) offer insights into the crystal packing, intermolecular interactions, and how these aspects influence the physical properties of similar pyrazole derivatives (Tamer et al., 2015). Understanding these properties is essential for applications in material science and pharmaceuticals, where solubility and stability are crucial.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are pivotal for the practical application of any compound. Research on pyrazole derivatives provides valuable information on their chemical behavior, including reactivity patterns and stability profiles. For example, the study by Bonacorso et al. (2012) explores the reactivity of pyrazole derivatives towards different reagents, shedding light on their potential chemical versatility (Bonacorso et al., 2012).

Scientific Research Applications

Medicinal Chemistry Applications

Trifluoromethylpyrazoles, which share structural similarities with 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds' activity profiles vary with the position of the trifluoromethyl group, indicating their potential as novel agents with minimal side effects in medicinal chemistry. The exploration of such compounds can lead to the development of new therapeutic drugs (Kaur, Kumar, & Gupta, 2015).

Material Science and Optoelectronic Applications

Quinazolines and pyrimidines, which are structurally related to the discussed compound, have found significant applications in optoelectronic materials. Their incorporation into π-extended conjugated systems highlights their value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could also be a promising candidate for developing new optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Studies

Persistent organic pollutants (POPs), including certain derivatives of pyrazole and biphenyl, have been studied for their environmental persistence and potential toxicity. Understanding the behavior and transformation of compounds like 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the environment is crucial for assessing their impact on human health and ecological systems. Research in this area contributes to the regulatory assessment and management of chemical contaminants (Bao, Maruya, Snyder, & Zeng, 2012).

properties

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)17(25)10-11-22-23(17)16(24)12-26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11,25H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMWFDKOMUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yloxy)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
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1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
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1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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